N,N-Bis(2-hydroxyethyl)decanamide

Description

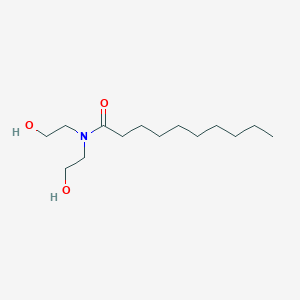

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(18)15(10-12-16)11-13-17/h16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXGKRUSMCVZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042184 | |

| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136-26-5 | |

| Record name | Capric acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)decan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHH19DQ1DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Bis 2 Hydroxyethyl Decanamide

Established Synthetic Routes for N,N-Bis(2-hydroxyethyl)decanamide

The primary method for synthesizing this compound involves the reaction of fatty acid derivatives with diethanolamine (B148213). This can be achieved through several pathways, each with its own set of conditions and outcomes.

Amidation Reactions from Fatty Acid Derivatives and Diethanolamine

The most common and direct route to this compound is the amidation of decanoic acid or its esters with diethanolamine. arpnjournals.org This reaction forms a stable amide bond, linking the 10-carbon fatty acid chain to the diethanolamine moiety. The reaction of fatty acids or their methyl esters with alkanolamines like diethanolamine is a well-established method for producing fatty alkanolamides. thescipub.com

The general reaction can be summarized as the condensation of a fatty acid or its ester with diethanolamine, typically with the removal of a byproduct like water or methanol (B129727) to drive the reaction to completion. arpnjournals.org

Optimized Reaction Conditions and Catalytic Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the use of catalysts.

Reaction Temperature and Time: The amidation reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 180°C. google.com The optimal temperature and reaction time can vary depending on the specific reactants and the presence of a catalyst. For instance, one study on the synthesis of related N-acyl alkanolamides found that the best conversion for lauric acid was achieved at 90°C with a reaction time of 2 hours, yielding 83.12% conversion. arpnjournals.org Another study involving the reaction of fatty acids with diethanolamine noted that a specific time range is necessary to maximize the diethanolamide content, as prolonged reaction times can lead to the formation of secondary by-products. researchgate.net

Catalytic Systems: Various catalysts can be employed to enhance the rate and selectivity of the amidation reaction. These can be broadly categorized as acidic, basic, or enzymatic catalysts.

Acid and Base Catalysts: Early research utilized catalysts such as sulfuric acid or sodium hydroxide (B78521) to facilitate the formation of the amide bond. More recent studies have explored the use of catalysts like sodium methoxide. arpnjournals.org Another approach involves using a solid heterogeneous catalyst, such as K2CO3 modified zeolite, which has been shown to be effective in the amidation of methyl esters with diethanolamine. uii.ac.id

Enzymatic Catalysts: Lipases have emerged as a greener alternative for catalyzing the synthesis of fatty diethanolamides. For example, Thermomyces lanuginosus immobilized lipase (B570770) has been used to catalyze the reaction between triglycerides and diethanolamine. rasayanjournal.co.in The optimal conditions for this enzymatic reaction were found to be a temperature of 40°C and an incubation time of 2 hours, resulting in a 44% yield. rasayanjournal.co.in

A summary of various reaction conditions from different studies is presented below:

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield/Conversion |

| Fatty Acid & Diethanolamine | Sodium Methoxide | 90 | 2 | 83.12% (Lauric Acid) |

| Used Cooking Oil (Methyl Esters) & Diethanolamine | K2CO3/Zeolite | 120 | 4 | - |

| Calophyllum inophyllum L. Kernel Oil & Diethanolamine | Lipozyme TL IM | 40 | 2 | 44% |

| Fatty Acid & Diethanolamine | - | 120-180 | - | - |

Industrial-Scale Synthesis Approaches Utilizing Natural Triglycerides

On an industrial scale, the synthesis of fatty acid diethanolamides often utilizes natural triglycerides from vegetable oils as the starting material. rasayanjournal.co.in This approach is economically advantageous as it uses readily available and renewable feedstocks. The process typically involves the transesterification of triglycerides with diethanolamine. uii.ac.id For example, used cooking oil can be converted to methyl esters through transesterification, which are then reacted with diethanolamine to produce diethanolamide surfactants. uii.ac.id Similarly, oils like coconut oil and palm kernel olein are used to produce a mixture of fatty acid diethanolamides. thescipub.comrsc.org

Post-Synthesis Purification and Methodological Validation in Research

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and the catalyst. The purity and structural integrity of the final product are then confirmed using various analytical techniques.

Solvent Extraction and Recrystallization Protocols

A common method for purifying industrial-grade fatty acid diethanolamides involves solvent extraction. For instance, the crude product can be dissolved in an organic solvent like diethyl ether. rsc.org This solution is then washed multiple times with an aqueous solution, such as a 5 wt% sodium bicarbonate solution, to remove water-soluble impurities. rsc.org After washing, the organic solvent is removed by evaporation under reduced pressure, followed by heating to evaporate any residual water, yielding the purified product. rsc.org

Confirmation of Purity and Structural Integrity through Advanced Analytical Techniques

A suite of advanced analytical techniques is employed to confirm the purity and elucidate the chemical structure of the synthesized this compound.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and identifying the components in the reaction mixture. HPLC can be used to identify major diethanolamide compounds, while GC can provide a more complete separation of various components, including non-epoxidized and epoxidized diethanolamides, glycerol (B35011), and unreacted diethanolamine. thescipub.com

Spectroscopic Methods:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, confirming the formation of the amide bond and the presence of hydroxyl groups. rasayanjournal.co.inrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide detailed information about the molecular structure of the compound. rsc.orgnih.gov

Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. thescipub.comrasayanjournal.co.innih.gov

Other Techniques: Gel Permeation Chromatography (GPC) can be used to characterize the molecular weight characteristics of the product. rsc.org

The table below summarizes the analytical techniques used for the characterization of this compound and related compounds.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and identification of diethanolamide compounds. thescipub.com |

| Gas Chromatography (GC) | Complete separation of reaction mixture components. thescipub.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. rasayanjournal.co.inrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. rsc.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of molecular weight and structure. thescipub.comrasayanjournal.co.in |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of molecular weights of products. thescipub.com |

| Gel Permeation Chromatography (GPC) | Characterization of molecular weight. rsc.org |

Chemical Reactivity and Derivatization Strategies of this compound

This compound is a fatty acid diethanolamide characterized by a 10-carbon alkyl chain attached to a diethanolamine headgroup via an amide linkage. nih.govnist.gov This amphiphilic structure, with its lipophilic tail and hydrophilic head containing two primary alcohol functionalities and a tertiary amide group, offers multiple sites for chemical modification. The reactivity of this compound is centered around the amide moiety and the terminal hydroxyl groups, allowing for a variety of chemical transformations.

Oxidation and Reduction Pathways of the Amide Moiety and Hydroxyl Groups

The chemical reactivity of this compound is significantly influenced by the presence of its amide and hydroxyl functional groups. These sites allow for a range of oxidation and reduction reactions, leading to the formation of new molecular structures. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from homologous compounds such as N,N-Bis(2-hydroxyethyl)hexadecanamide.

The hydroxyl groups of the hydroxyethyl (B10761427) moieties are susceptible to oxidation, which can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Similarly, the amide group can undergo reduction to produce the corresponding amine.

Table 1: Potential Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Potential Product(s) |

|---|---|---|

| Hydroxyl (-OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

This table illustrates the expected transformation products based on the reactivity of the functional groups.

Nucleophilic Substitution Reactions Involving Hydroxyethyl Functionalities

The primary alcohol groups in the hydroxyethyl side chains of this compound are prime sites for nucleophilic substitution reactions. These reactions allow for the replacement of the hydroxyl group with a variety of other functional groups, thereby modifying the chemical properties of the molecule. For the substitution to occur, the hydroxyl group must first be converted into a better leaving group, as it is inherently a poor one.

Common strategies to facilitate nucleophilic substitution include the conversion of the alcohol to an alkyl halide or a sulfonate ester, such as a tosylate or mesylate. These transformations make the carbon atom attached to the oxygen more electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 2: Exemplary Nucleophilic Substitution Pathways

| Reagent | Intermediate/Product | Type of Reaction |

|---|---|---|

| Thionyl Chloride (SOCl₂) | N,N-Bis(2-chloroethyl)decanamide | Conversion to Alkyl Halide |

| p-Toluenesulfonyl chloride (TsCl) | N,N-Bis(2-tosyloxyethyl)decanamide | Esterification (Sulfonate) |

This table provides examples of reagents and the resulting products in nucleophilic substitution reactions.

Synthesis and Characterization of Novel this compound Derivatives for Targeted Properties

The modification of the this compound structure has been explored to develop novel derivatives with specific, targeted properties. Research has demonstrated that even slight alterations to the fatty acid amide structure can lead to significant changes in biological activity.

For instance, a study on N-(2-hydroxyethyl)amide derivatives, which are structurally related to the subject compound, revealed that N-(2-hydroxyethyl)decanamide exhibits notable anticonvulsant activity. nih.gov This finding underscores the potential for developing neurologically active compounds through the derivatization of this chemical scaffold. The synthesis of these derivatives often involves standard amidation reactions between the fatty acid or its ester and the corresponding amine. nih.gov

Further illustrating the potential for derivatization, research on other bis(2-hydroxyethyl)amides has shown the creation of functional polymers. For example, N,N-bis(2-hydroxyethyl)malonamide has been used as a monomer to create polymers with selective adsorption properties for specific ions. researchgate.net This approach highlights how the diethanolamide structure can be a building block for advanced materials.

The synthesis of such derivatives typically involves multi-step processes that may include protection of the hydroxyl groups, reaction at the amide nitrogen, and subsequent deprotection or further modification. Characterization of these new compounds relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their structure and purity.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-Bis(2-hydroxyethyl)hexadecanamide |

| Aldehyde |

| Carboxylic Acid |

| Amine |

| N,N-Bis(2-chloroethyl)decanamide |

| N,N-Bis(2-tosyloxyethyl)decanamide |

| N,N-Bis(2-azidoethyl)decanamide |

| Thionyl Chloride |

| p-Toluenesulfonyl chloride |

| Sodium Azide |

| N-(2-hydroxyethyl)decanamide |

Structure Activity Relationship Sar and Mechanistic Investigations of N,n Bis 2 Hydroxyethyl Decanamide

Molecular Architecture and Amphiphilic Properties of N,N-Bis(2-hydroxyethyl)decanamide

This compound is a non-ionic surfactant belonging to the diethanolamide class. Its amphiphilic nature, which is fundamental to its surface-active properties, arises from its distinct molecular structure, comprising a hydrophobic (lipophilic) tail and a hydrophilic headgroup.

The molecular structure of this compound features a ten-carbon alkyl chain (decanoyl group) that serves as the hydrophobic tail. The length of this alkyl chain is a critical determinant of the molecule's behavior at interfaces, such as the boundary between water and air or water and oil. Generally, for a homologous series of surfactants, an increase in the length of the alkyl chain enhances the hydrophobicity of the molecule. This increased hydrophobicity typically leads to greater surface activity, meaning the molecules have a stronger tendency to adsorb at interfaces to reduce the system's free energy.

For diethanolamides, it has been observed that the relationship between the length of the hydrocarbon radical chain and surface pressure can exhibit an extremum. researchgate.net This suggests that while increasing the chain length from a short chain will increase surface activity, there may be an optimal length beyond which properties like the rate of spreading at an interface might not continue to increase. The ten-carbon chain of this compound provides a significant hydrophobic character, enabling it to effectively reduce surface tension.

The length of the alkyl chain also influences the packing of the surfactant molecules at an interface. Longer chains can lead to stronger van der Waals interactions between adjacent molecules, which can affect the formation and stability of aggregated structures like micelles. Studies on other surfactant types have shown that longer alkyl chains generally lead to a lower critical micelle concentration (CMC), indicating a greater efficiency in forming micelles. cabidigitallibrary.org

Table 1: Comparison of Molecular Properties Based on Alkyl Chain Length

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length |

| This compound | C14H29NO3 | 259.39 | 10 Carbons |

| N,N-Bis(2-hydroxyethyl)dodecanamide | C16H33NO3 | 287.44 | 12 Carbons |

This table illustrates the change in molecular weight with the addition of two methylene (B1212753) (-CH2-) groups to the alkyl chain.

The hydrophilic character of this compound is imparted by its diethanolamine (B148213) headgroup. This headgroup contains a tertiary amide and two hydroxyl (-OH) groups. These hydroxyl groups are capable of forming hydrogen bonds with water molecules, which is the primary reason for the water solubility of the hydrophilic portion of the surfactant. diplomatacomercial.comdiplomatacomercial.com The presence of two hydroxyl groups enhances its hydrophilic nature compared to a monoethanolamide equivalent.

The balance between the hydrophobic alkyl tail and the hydrophilic diethanolamine headgroup can be quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. wikipedia.org The HLB value is crucial for predicting the surfactant's application, such as whether it will function better as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier. wikipedia.org Using Griffin's method for non-ionic surfactants, the HLB can be calculated as:

HLB = 20 * (Mh / M)

Where:

Mh is the molecular mass of the hydrophilic portion of the molecule.

M is the molecular mass of the whole molecule.

For this compound (C14H29NO3, M ≈ 259.39 g/mol ), the hydrophilic diethanolamine headgroup (-N(CH2CH2OH)2) has a molecular mass (Mh) of approximately 104.1 g/mol .

Calculated HLB ≈ 20 * (104.1 / 259.39) ≈ 8.0

An HLB value in the range of 7 to 9 suggests that this compound would be effective as a wetting and spreading agent. wikipedia.org This value also indicates its potential to function as an oil-in-water (O/W) emulsifier. The diethanolamine headgroup, being uncharged, makes the surfactant less sensitive to changes in pH and the presence of electrolytes compared to ionic surfactants. The hydroxyl groups can also participate in intermolecular hydrogen bonding with other surfactant molecules, influencing the packing and properties of the self-assembled structures.

Supramolecular Assembly and Aggregation Behavior of this compound

As an amphiphilic molecule, this compound can self-assemble in solution to form ordered structures, a process driven by the hydrophobic effect. This behavior is fundamental to its function as a surfactant in various applications.

In aqueous solutions, when the concentration of this compound reaches a certain threshold, the molecules begin to aggregate into structures known as micelles. This process, called micellization, is a spontaneous self-assembly process. wikipedia.orgresearchgate.net It is driven by the desire of the hydrophobic alkyl tails to minimize their contact with water molecules, which they achieve by clustering together in the core of the micelle, while the hydrophilic diethanolamine headgroups form the outer shell, remaining in contact with the surrounding water. researchgate.net

The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers in the solution. Above the CMC, any additional surfactant added to the system will primarily form new micelles. wikipedia.org The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve significant surface tension reduction.

The self-assembled structures formed by this compound in water are typically spherical micelles. In these structures, the decyl chains form a liquid-like hydrophobic core, and the diethanolamine headgroups create a hydrophilic corona. The size and shape of these micelles can be characterized using techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS). nih.gov The morphology of these aggregates can be influenced by factors like surfactant concentration, temperature, and the nature of the solvent. cabidigitallibrary.org

The components of this compound—a fatty acid and diethanolamine—are common in the synthesis of bio-based and biodegradable surfactants. researchgate.net Surfactants derived from natural and sustainable sources, such as plant oils, are increasingly sought after for creating eco-friendly products. nih.govquimidroga.com Alkylpolyglucosides and other sugar-based surfactants are examples of such green surfactants that are known for their biodegradability and low toxicity. quimidroga.combranchbasics.com

The ability of this compound to self-assemble into soft, ordered structures in water gives it the potential for use in the creation of biofriendly soft materials. These materials could include gels or liquid crystalline phases that can form at higher surfactant concentrations. Such materials are of interest for applications in drug delivery, personal care formulations, and as templates for nanomaterial synthesis. The biodegradable nature of surfactants derived from fatty acids supports their application in contexts where environmental compatibility is important. iosrjournals.orgresearchgate.net

The study of charge carrier mobility is typically associated with semiconducting materials and is not a common area of investigation for non-ionic surfactant micelles. Micelles formed by this compound are electrically neutral, as the diethanolamine headgroup does not carry a formal charge. libretexts.org Therefore, in the traditional sense, there are no free ions to act as charge carriers within the micellar structure itself, unlike in the case of ionic surfactant micelles where counter-ions are present. libretexts.org

Research into charge carrier mobility in self-assembled systems is more prevalent in the context of organic electronics and polymer science, where molecules are specifically designed with conductive properties. wikipedia.org While the organized, nanostructured environment of a micelle could theoretically influence the transport of charged species solubilized within its core or at its interface, there is a lack of specific research data on the dynamics of charge carrier mobility within self-assemblies of this compound. This remains a highly specialized and largely unexplored area of research for this type of non-ionic surfactant.

Elucidation of Biological Mechanisms of Action of this compound

The biological activity of this compound, a member of the fatty acid diethanolamide family, is intrinsically linked to its chemical structure. This structure features a lipophilic decanoic acid tail and a hydrophilic headgroup containing two hydroxyl groups. This amphipathic nature governs its interactions with biological systems, particularly at the cellular membrane level.

Membrane Interaction and Disruption Mechanisms

While direct studies on the membrane interaction of this compound are limited, its structural characteristics as a fatty acid amide suggest a propensity to interact with and potentially disrupt lipid bilayers. The hydrophobic decanoyl chain can insert into the nonpolar core of the cell membrane, while the hydrophilic diethanolamine headgroup remains at the aqueous interface.

The nature of this interaction can range from simple partitioning into the bilayer to causing significant perturbation. The insertion of these molecules can alter the physical properties of the membrane, such as its fluidity, thickness, and curvature stress. At higher concentrations, this can lead to the formation of non-lamellar structures or even the complete solubilization of the membrane, akin to a detergent-like effect. The specific mechanism of membrane disruption is influenced by both the properties of the amide and the composition of the lipid bilayer. For instance, interactions can lead to the formation of pores or channels, increasing membrane permeability. researchgate.net The process can involve the extraction of lipid molecules from the bilayer, leading to its eventual disassembly and the formation of micellar aggregates. nih.gov

Research on similar molecules, such as the antimicrobial peptide LL-37, demonstrates that amphipathic structures can induce positive curvature strain, supporting a toroidal pore mechanism of lipid bilayer disruption rather than a barrel-stave or detergent-like mechanism. nih.gov This suggests that this compound could potentially alter membrane structure without necessarily forming micelles. nih.gov The interaction is also dependent on the charge of the interacting molecule; highly charged molecules are more likely to cause bilayer disruption. nih.gov

Investigating Molecular Targets within Lipid Bilayers and Membrane Proteins

The primary molecular targets of this compound within a biological membrane are the lipid molecules themselves and integral or peripheral membrane proteins. As a fatty acid amide, it is structurally similar to endogenous signaling lipids.

Lipid Bilayer Interactions:

The insertion of this compound into the lipid bilayer can modulate the local environment of membrane proteins. This can indirectly affect the function of these proteins by altering the membrane's physical state, which is crucial for their conformational dynamics and activity.

Membrane Protein Interactions:

Direct interactions with membrane-bound proteins are also a plausible mechanism of action. These interactions can be specific, involving binding to defined pockets on the protein, or non-specific, arising from the general perturbation of the lipid environment surrounding the protein. Given its structural similarity to N-acylethanolamines, this compound could potentially interact with receptors and enzymes that recognize these endogenous lipids. For example, related fatty acid amides are known to modulate the activity of membrane-bound enzymes.

Modulation of Endocannabinoid System Pathways by Related Fatty Acid Ethanolamides

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary signaling molecules of the ECS are the endocannabinoids, which are fatty acid derivatives. N-acylethanolamines (NAEs), a class of compounds structurally related to this compound, are known to interact with the ECS.

Several fatty acid ethanolamides act as endogenous ligands for cannabinoid receptors or modulate the levels of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG). nih.govresearchgate.net For example, oleoylethanolamide (OEA), the ethanolamide of oleic acid, can inhibit the actions of AEA and 2-AG in adipose tissue. nih.govnih.gov Similarly, palmitoylethanolamide (B50096) (PEA) is recognized for its ability to down-modulate mast cell activation, a key component of inflammatory processes.

The modulation of the ECS by these related compounds occurs through several mechanisms:

Direct Receptor Binding: Some NAEs can directly bind to and activate or inhibit cannabinoid receptors (CB1 and CB2). mdpi.com

Enzyme Inhibition: They can inhibit the enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH), thereby increasing the levels and duration of action of endocannabinoids like AEA. mdpi.com

Competition for Synthesis: Dietary fatty acids are precursors for the synthesis of endocannabinoids. nih.gov The presence of other fatty acid amides can influence which endocannabinoids are produced. For instance, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can displace arachidonic acid from cell membranes, leading to the production of less active endocannabinoids. nih.govnih.govportlandpress.com

The table below summarizes the effects of some fatty acid ethanolamides on the endocannabinoid system.

| Fatty Acid Ethanolamide | Precursor Fatty Acid | Effect on Endocannabinoid System | Reference |

| Oleoylethanolamide (OEA) | Oleic Acid | Induces satiety, inhibits action of AEA and 2-AG in adipose tissue. | nih.govnih.gov |

| Palmitoylethanolamide (PEA) | Palmitic Acid | Modulates mast cell activation and inflammatory responses. | |

| Eicosapentaenoyl ethanolamide (EPEA) | Eicosapentaenoic Acid (EPA) | Production is increased with dietary EPA, displacing arachidonic acid. | nih.govportlandpress.com |

| Docosahexaenoyl ethanolamide (DHEA) | Docosahexaenoic Acid (DHA) | Production is increased with dietary DHA, displacing arachidonic acid. | nih.govportlandpress.com |

Given the structural similarities, it is plausible that this compound could also exert biological effects through modulation of the endocannabinoid system, although direct evidence for this is currently lacking.

Biological Activities and Pharmacological Potential of N,n Bis 2 Hydroxyethyl Decanamide and Its Analogs

Antimicrobial Efficacy and Biocidal Applications Research

Research into the direct antimicrobial and biocidal properties of N,N-Bis(2-hydroxyethyl)decanamide is an emerging field. While broader categories of fatty acid amides have been investigated, specific data for this compound remains limited.

Spectrum of Activity Against Specific Bacterial and Fungal Strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

Specific studies detailing the antimicrobial spectrum of this compound against Escherichia coli, Staphylococcus aureus, and Candida albicans are not extensively documented in publicly available literature. However, research on related fatty acid diethanolamides provides some insight. For instance, diethanolamides synthesized from plant seed oils have demonstrated inhibitory activity against several bacteria, including Staphylococcus aureus run.edu.ng. The longer-chain analog, N,N-Bis(2-hydroxyethyl)dodecanamide (Lauramide DEA), is also noted to possess antimicrobial properties and can act synergistically with other antimicrobial agents, though the specific strains are not always detailed biosynth.com. The general class of fatty acids and their derivatives are well-known for their antibacterial and antifungal activities, which often depend on the length of the fatty acid chain nih.govmdpi.com.

Mechanistic Studies of Antimicrobial Action at the Cellular Level, including Membrane Permeability

Evaluation of this compound as a Biocide in Agricultural and Pharmaceutical Systems

There is a lack of specific research evaluating this compound for its application as a biocide within agricultural or pharmaceutical systems. While fatty acid diethanolamides are used in various industrial and cosmetic formulations as surfactants, emulsifiers, and viscosity builders, their role as registered biocides in farming or medicine is not established in the scientific literature cosmileeurope.eu.

Neurological and Central Nervous System (CNS) Activity Studies

In contrast to the limited antimicrobial data, the mono-amide analog, N-(2-hydroxyethyl)decanamide, has been the subject of more detailed neurological research, particularly concerning its anticonvulsant potential.

Anticonvulsant Properties of N-(2-hydroxyethyl)decanamide (Mono-Amide Analog) in In Vivo Models

Studies have identified N-(2-hydroxyethyl)decanamide as a compound with significant anticonvulsant activity. In preclinical in vivo models, particularly the maximal electroshock (MES) test, this compound demonstrated potent effects. Research has shown it to be more effective and less neurotoxic than the established anti-epileptic drug valproate run.edu.ngnih.gov. The anticonvulsant efficacy is further supported by its performance in chemically induced seizure models, where it provided protection against convulsions induced by 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide (B42300) biosynth.comnih.gov.

Below is a data table summarizing the anticonvulsant activity of N-(2-hydroxyethyl)decanamide and its analogs from the maximal electroshock (MES) test.

| Compound | Median Effective Dose (ED₅₀) mg/kg | Median Toxicity Dose (TD₅₀) mg/kg | Protective Index (PI = TD₅₀/ED₅₀) |

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.3 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

| Valproate (Reference Drug) | - | - | 1.6 |

| Data sourced from multiple studies. run.edu.ngbiosynth.comnih.gov |

Investigations into the Inhibition of GABA-α-oxoglutarate Aminotransferase (GABA-T)

The mechanism behind the anticonvulsant properties of N-(2-hydroxyethyl)decanamide is believed to be linked to its interaction with the GABAergic system. Specifically, research suggests that it acts as an inhibitor of GABA-α-oxoglutarate aminotransferase (GABA-T) biosynth.com. GABA-T is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). By inhibiting this enzyme, the compound increases the concentration of GABA in the brain, which enhances inhibitory neurotransmission and raises the seizure threshold uni.lu. This proposed mechanism is supported by the compound's effectiveness against seizures induced by bicuculline, a known competitive antagonist of GABA-A receptors nih.gov.

Pharmacological Profiling and Comparative Efficacy with Standard Antiepileptic Drugs

Recent studies have underscored the anticonvulsant potential of this compound and its structural analogs. In preclinical evaluations using the maximal electroshock (MES) test, a standard for screening anticonvulsant activity, this compound demonstrated notable efficacy. nih.govlookchem.com

Comparative analysis reveals that this compound and its analogs, such as N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide, exhibit a more favorable profile than the conventional antiepileptic drug, valproate. nih.govlookchem.com Specifically, this compound showed a median effective dose (ED50) of 22.0 mg/kg. nih.govlookchem.com This is significantly more potent than valproate, which has an ED50 of 272 mg/kg. lookchem.com

Furthermore, the protective index (PI), a ratio of the median toxic dose (TD50) to the ED50, for this compound was found to be 27.5, a substantial improvement over valproate's PI of 1.6. nih.govlookchem.com This suggests a wider therapeutic window for this compound. These compounds also showed strong antagonistic activity against seizures induced by chemical convulsants like 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide. nih.govlookchem.comnih.gov

Comparative Anticonvulsant Activity

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| This compound | 22.0 | 599.8 | 27.5 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

| Valproate | 272 | 435.2 | 1.6 |

Data sourced from multiple studies. nih.govlookchem.com

Applications in Drug Delivery and Pharmaceutical Formulations Research

The unique physicochemical properties of this compound make it a valuable component in pharmaceutical sciences, particularly in addressing the challenges of drug solubility and targeted delivery.

Role as an Excipient for Enhanced Solubility and Bioavailability of Active Pharmaceutical Ingredients

This compound functions as a non-ionic surfactant and emulsifying agent. medchemexpress.com Its amphiphilic nature, stemming from a hydrophobic alkyl chain and hydrophilic hydroxyethyl (B10761427) groups, allows it to increase the solubility of hydrophobic compounds. This characteristic is crucial for improving the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), a common hurdle in drug development.

Development of this compound-Based Nanoparticles for Hydrophobic Drug Encapsulation

The principles of using amphiphilic molecules to encapsulate hydrophobic drugs are well-established in nanoparticle drug delivery systems. While direct research on this compound-based nanoparticles is emerging, the concept is supported by extensive work with similar structures. For instance, nanoparticles formulated with proteins like gliadin, which is rich in lipophilic amino acids, have been successfully used to encapsulate and control the release of hydrophobic drugs. semanticscholar.org The hydrophobic nature of gliadin allows for the protection and sustained release of the encapsulated drug. semanticscholar.org This parallel research provides a strong rationale for the development of this compound-based nanoparticles, which could create hydrophobic pockets to carry and deliver water-insoluble therapeutic agents effectively. mdpi.com

Potential in Electro-Stimulated Drug Release Systems and Biosensors

The application of this compound and related compounds in advanced drug delivery systems is an active area of investigation. While specific data on its use in electro-stimulated systems is not yet widely available, the fundamental properties of related molecules suggest potential. For example, the use of smart bilayer shells on nanoparticles for controlled drug release has been demonstrated. mdpi.com Irradiation with X-rays has been shown to trigger the release of encapsulated drugs from such systems. mdpi.com Given the surfactant and stabilizing properties of this compound, its integration into such stimuli-responsive nanocarriers is a plausible and promising area for future research.

Contributions to Cell Culture Media and Biological Research Tools for Hydrophobic Compound Solubilization

In the realm of biological research, the solubilization of hydrophobic compounds for in vitro studies presents a significant challenge. The surfactant properties of this compound make it a useful tool in this context. It can be employed in cell culture media to dissolve hydrophobic substances, ensuring their availability to cells in experimental settings. This is exemplified by the use of solvents like DMSO to dissolve compounds for cell-based assays, such as those measuring reactive oxygen species. mdpi.com The ability of this compound to act as a solubilizing agent is therefore valuable for a wide range of biological and biochemical studies.

Advanced Analytical and Computational Methodologies in N,n Bis 2 Hydroxyethyl Decanamide Research

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Conformation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of N,N-Bis(2-hydroxyethyl)decanamide. Both ¹H and ¹³C NMR are utilized to gain a detailed understanding of the molecule's atomic arrangement and conformational dynamics.

¹H NMR spectra of this compound are consistent with its chemical structure, and this technique can be used to assess purity, with some commercial sources reporting a purity of ≥98.0%. medchemexpress.com A notable characteristic observed in the NMR spectra of similar N,N-disubstituted amides, such as N,N-bis(2-hydroxyethyl)acetamide, is the restricted rotation around the amide bond. st-andrews.ac.uk This restriction renders the two hydroxyethyl (B10761427) groups non-equivalent, leading to more complex spectra than might be initially expected. st-andrews.ac.uk Variable temperature NMR studies can be employed to investigate these dynamic effects and determine the energy barrier for rotation around the amide bond. st-andrews.ac.uk

¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. For N,N-Bis(2-hydroxyethyl)acetamide, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the two methylene (B1212753) carbons attached to the nitrogen (CH2N), and the two methylene carbons attached to the oxygen (CH2O), confirming the non-equivalence of the hydroxyethyl groups at room temperature. st-andrews.ac.uk

A certificate of analysis for a related compound, N,N-Bis(2-hydroxyethyl)dodecanamide, confirms that its ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com

Mass Spectrometry (MS) (GC-MS, LC-MS/QTOF) and Infrared (IR) Spectroscopy for Molecular Fingerprinting

Mass spectrometry (MS) and Infrared (IR) spectroscopy are essential for confirming the molecular weight and identifying the functional groups present in this compound, providing a unique "molecular fingerprint."

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for its analysis. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which aids in its identification. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Quadrupole Time-of-Flight (QTOF) detector, offers high resolution and mass accuracy, making it suitable for identifying the compound in complex mixtures. au.dkeeer.org LC-MS has been used in the analysis of related fatty acid diethanolamides in wastewater and other environmental samples. massbank.jp

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O group, the C-N bond, and the O-H groups of the hydroxyethyl moieties. The technique can be performed using methods like Fourier-Transform Infrared (FTIR) spectroscopy on a neat sample. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from other components in a mixture and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is a key technique in this regard.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the purity assessment and quantitative analysis of various compounds. nih.govmdpi.com While specific HPLC-UV methods for this compound are not extensively detailed in the provided results, the principles of this technique are broadly applicable. For instance, HPLC with UV detection is a standard method for analyzing compounds with chromophores, such as the amide group in this compound. thermofisher.comthermofisher.com

The method typically involves separating the compound on a suitable stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of solvents like water and acetonitrile. nih.govsielc.com The UV detector then measures the absorbance of the eluting compound at a specific wavelength, allowing for its quantification based on a calibration curve. The sensitivity of HPLC-UV methods can be quite high, with limits of detection and quantification often in the low ng/mL range. nih.gov

A multi-detector HPLC platform that combines UV detection with other detectors like Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) can provide comprehensive analysis, offering quantification, identity confirmation, and universal detection of non-volatile and semi-volatile compounds. thermofisher.com

Suspect and Non-Target Screening Approaches for Identification in Complex Matrices

In complex environmental or biological samples, identifying and quantifying specific compounds like this compound can be challenging. Suspect and non-target screening approaches using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), have emerged as powerful tools for this purpose. au.dknih.govnih.govrsc.org

Suspect screening involves searching for a predefined list of suspected chemicals in a sample by matching their exact mass and other properties. au.dknih.gov For example, N,N-Bis(2-hydroxyethyl)dodecanamide was identified in household cleaning products using a suspect screening method with LC-QTOF-MS. eeer.org

Non-target screening takes a broader approach, aiming to identify all detectable chemical features in a sample without prior knowledge of their identity. nih.govnih.govrsc.org This is particularly useful for discovering new or unexpected contaminants. au.dk These screening methods are increasingly used in environmental monitoring and human biomonitoring to assess chemical exposure and support risk assessment. nih.gov The process typically involves data acquisition with HRMS, followed by sophisticated data processing to detect features, identify potential candidates from databases, and confirm their identity. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide valuable theoretical insights into the properties and behavior of molecules like this compound. These methods can predict molecular structures, electronic properties, and interactions with other molecules, complementing experimental findings. weizmann.ac.ilmdpi.com

For instance, Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformations of a molecule, such as those arising from restricted rotation around the amide bond. weizmann.ac.il This can help in understanding the dynamic behavior observed in NMR studies. st-andrews.ac.uk

Molecular modeling can also be used to study intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties and biological activity of a compound. mdpi.com While specific computational studies on this compound are not detailed in the provided search results, the application of these methods to similar molecules, such as N,N'-Bis(2,4-dimethylpent-3-yl)perylene-3,4:9,10-tetracarboxylic diimide, has revealed insights into their electronic coupling and other properties. weizmann.ac.il

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions of Amide Collectors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Detailed research findings from DFT studies on similar organic molecules provide a framework for how this compound would be analyzed. nih.gov The process typically involves optimizing the molecular geometry using a specific functional, such as ωB97XD or B3LYP, with a defined basis set like 6-311G(d,p). nih.gov From this optimized structure, several key electronic properties are calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the hydroxyl and amide groups would be expected to show negative potential, making them favorable sites for electrophilic attack, while regions around the hydrogen atoms would show positive potential. nih.gov

These computational analyses are critical for predicting how the molecule interacts with other substances, such as mineral surfaces in flotation processes where amides can act as collectors, by detailing the specific sites and nature of intermolecular interactions.

Table 1: Representative Electronic Properties Derivable from DFT for a Molecule like this compound

| Parameter | Description | Hypothetical Predicted Value/Region | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.4 eV | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -3.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | ~ 2.9 eV | Predicts chemical reactivity and stability. nih.gov |

| MEP Negative Region | Electron-rich areas, prone to electrophilic attack. | Amide & Hydroxyl Oxygen Atoms | Site of interaction with cations or hydrogen bond donors. nih.gov |

| MEP Positive Region | Electron-poor areas, prone to nucleophilic attack. | Hydroxyl Hydrogen Atoms | Site of interaction with anions or hydrogen bond acceptors. |

Molecular Dynamics Simulations for Understanding Self-Assembly and Membrane Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for investigating the complex, dynamic processes of self-assembly and membrane interactions involving amphiphilic molecules like this compound.

Self-Assembly: this compound possesses a hydrophilic head (the diethanolamide group) and a hydrophobic tail (the decyl chain), predisposing it to self-assemble in aqueous solutions. MD simulations can model this process from a random distribution of molecules to the formation of stable aggregates, such as micelles. mdpi.com Simulations performed in an aqueous environment (often using models like SPC water) can track the aggregation process over nanoseconds. mdpi.com Analysis of the simulation trajectory can reveal the critical micelle concentration, the size and shape of the resulting micelles, and the orientation of the individual molecules within them. mdpi.com

Membrane Interactions: MD simulations are also instrumental in understanding how molecules like this compound interact with biological membranes. nih.gov A model lipid bilayer, often composed of phospholipids (B1166683) like 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) or a mixture of lipids, can be constructed in silico. researchgate.net The simulation can then show the process of the molecule approaching, binding to, and potentially inserting into or crossing the membrane. nih.govrsc.org Key insights from such simulations include the preferred location and orientation of the molecule within the bilayer, its effect on membrane properties (e.g., thickness and fluidity), and the energetic profile of its translocation across the membrane. nih.gov

Table 2: Typical Parameters and Outputs from an MD Simulation of this compound

| Simulation Parameter | Typical Value/Setup | Purpose |

| System Composition | This compound, Water, Ions | To model a realistic aqueous environment. |

| Simulation Box Size | 22 x 22 x 22 nm³ | To avoid self-interaction under periodic boundary conditions. nih.gov |

| Force Field | GROMOS, CHARMM, AMBER | To define the physics governing interatomic interactions. |

| Simulation Time | 15 - 100+ ns | To allow sufficient time for the process (e.g., self-assembly) to occur and reach equilibrium. mdpi.com |

| Calculated Property | Description | Significance |

| Radius of Gyration (Rg) | A measure of the aggregate's compactness. | Tracks the formation and stabilization of micelles over time. nih.gov |

| Interaction Energy | The energy between the molecule and the solvent or membrane. | Determines the thermodynamic favorability of binding or insertion. |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions. | Indicates the stability and equilibrium state of the simulated system. nih.gov |

In Silico Docking and Pharmacophore Modeling for Biological Activity Prediction and Structure-Activity Relationship Studies

While this compound is primarily an industrial surfactant, its structural features—an amide bond and hydrogen-bonding hydroxyl groups—are common in biologically active molecules. nih.gov In silico docking and pharmacophore modeling are computational techniques used to predict and analyze the potential interaction of a molecule with a biological target, such as a protein or enzyme. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, these features would include:

Hydrogen Bond Donors (the two -OH groups)

A Hydrogen Bond Acceptor (the amide oxygen)

A Hydrophobic Feature (the C10 alkyl chain)

Pharmacophore models can be generated based on a set of known active compounds or from the active site of a target protein. researchgate.net These models then serve as 3D search queries for screening compound databases to identify other molecules that might exhibit similar biological activity. researchgate.net

In Silico Docking and Structure-Activity Relationships (SAR): Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov In a typical study, the 3D structure of this compound would be docked into the binding site of a chosen protein. The docking algorithm samples numerous possible conformations and orientations, scoring them based on binding affinity (e.g., in kcal/mol). nih.gov

The results provide insights into:

Binding Mode: The specific orientation of the molecule in the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the molecule. nih.gov

Binding Energy: A score that estimates the strength of the interaction, allowing for comparison with other molecules.

By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain) and re-docking the analogs, a structure-activity relationship (SAR) can be developed. This helps to understand which parts of the molecule are most important for binding and guides the design of new compounds with potentially enhanced activity. nih.gov

Table 3: Illustrative Output from a Hypothetical Docking Study of this compound

| Parameter | Example Result | Interpretation |

| Binding Energy | -7.7 kcal/mol | A quantitative estimate of the binding affinity to the target protein. |

| Interacting Residues | SER-904, GLY-863, ARG-149 | Specific amino acids in the binding pocket that form key contacts. nih.govresearchgate.net |

| Hydrogen Bonds | Hydroxyl H -> SER-904 (O), Amide O <- ARG-149 (H) | Identifies critical hydrogen bonding interactions that stabilize the complex. |

| Hydrophobic Interactions | Decyl Chain with LEU, VAL, ILE | Shows how the nonpolar tail contributes to binding. |

Environmental Fate, Ecotoxicology, and Safety Assessment Research of N,n Bis 2 Hydroxyethyl Decanamide

Environmental Occurrence and Distribution Studies

Detection and Quantification in Household Cleaning Products and Grey Wastewater Streams

N,N-Bis(2-hydroxyethyl)decanamide, also known as Capramide DEA, and its related compounds are frequently detected in various household cleaning products. eeer.org One study identified N,N-bis(2-hydroxyethyl)dodecanamide in household cleaning products through suspect screening. eeer.org These compounds are utilized for their surfactant properties. eeer.org As a consequence of their use in cleaning products, these chemicals are often present in grey wastewater streams.

A study conducting suspect and non-target screening of 31 household spray-type cleaning products identified 48 substances. eeer.org Among these, surfactants, plasticizers, and antioxidants were detected with high frequencies. eeer.org Specifically, N,N-bis(2-hydroxyethyl)dodecanamide was identified as a surfactant in these products. eeer.org The presence of such chemicals in household products leads to their introduction into wastewater systems.

Migration Dynamics from Packaging Materials into Food and Pharmaceutical Products and Associated Concerns

Research has shown that this compound and similar alkyl diethanolamines can migrate from plastic packaging materials into food. nih.govresearchgate.net These substances are often used as antistatic agents in food packaging. nih.gov The migration of these compounds is a concern as it can lead to consumer exposure. nih.gov

A study investigating the migration of dihydroxyalkylamines from packaging into foods and food simulants found that N,N-bis(2-hydroxyethyl)alkyl (C8-C18) amines were identified in many of the analyzed plastic packaging samples. nih.govresearchgate.net Migration tests confirmed that stearyldiethanolamine (B161941), a related compound, transferred into food items like tomatoes, salty biscuits, and salad. nih.govresearchgate.net The dietary exposure to stearyldiethanolamine from food packaging was estimated to be between 0.0005 and 0.0026 µg/kg of body weight per day. nih.govresearchgate.net

The European Food Safety Authority (EFSA) has evaluated the safety of N,N-bis(2-hydroxyethyl)dodecanamide for use in food contact materials. europa.eu They concluded that there is no safety concern for consumers if the migration of the substance does not exceed 5 mg/kg of food. europa.eu

Ecotoxicological Investigations and Environmental Impact Assessment

Aquatic Toxicity Profiling and Biodegradation Studies for Eco-Friendly Formulations

This compound and its related compounds exhibit moderate toxicity to aquatic organisms. santos.com However, they are considered to be readily biodegradable. santos.com For instance, a study on oleamide (B13806) DEA, a similar C18-unsaturated amide, showed 70% degradation after 28 days in one test and 86% after 28 days in another. santos.com This ready biodegradability suggests a lower potential for long-term persistence in the environment. santos.com

A safety data sheet for N,N-bis(2-hydroxyethyl)decan-1-amide indicates that it is very toxic to aquatic life with long-lasting effects. chemicalbook.com This highlights the importance of proper disposal and the formulation of eco-friendly products to minimize environmental impact. chemicalbook.com

Assessment of Ecological Risks and Environmental Pathways of Degradation Products

While readily biodegradable, the degradation products of this compound and related compounds need to be considered for a complete ecological risk assessment. The environmental pathways of these degradation products are a key area of ongoing research. The moderate potential for sorption to sediments and soil is a factor in their environmental fate. santos.com

Preclinical Toxicology and Safety Profile Research

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 33 diethanolamides, including Capramide DEA (this compound), Lauramide DEA (N,N-Bis(2-hydroxyethyl)dodecanamide), and Myristamide DEA (N,N-Bis(2-hydroxyethyl)tetradecanamide). nih.govnih.govnih.gov The panel concluded that these ingredients are safe in the current practices of use and concentration when formulated to be non-irritating and when the levels of free diethanolamine (B148213) are limited. nih.govnih.govnih.gov However, they cautioned against their use in cosmetic products where N-nitroso compounds could be formed. nih.govnih.govnih.gov

In Vitro and In Vivo Toxicity Evaluations and Irritation Potential

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies, with a significant focus on its potential for irritation.

Irritation Potential:

Research indicates that this compound is not classified as a skin irritant. In vivo studies on rabbits, both on intact and abraded skin, have shown an absence of skin irritating potential. This assessment is supported by a read-across analogue approach with similar substances.

However, the compound is considered to pose a risk of serious eye damage. In vivo studies involving the application of the substance to rabbit eyes resulted in adverse effects on the conjunctivae, including redness and chemosis. While some effects showed a trend towards reversibility, the studies were not always conducted for the full recommended observation period. Further in vitro testing using the Bovine Corneal Opacity and Permeability (BCOP) test confirmed the potential for irreversible serious eye damage, with a calculated mean In Vitro Irritancy Score (IVIS) of 106.94, a value indicative of inducing serious eye damage. An EpiOcular™ test also showed positive results for eye irritation.

Toxicity Evaluations:

Acute toxicity data for this compound is limited. However, data from a read-across substance, oleamide DEA, indicates a low order of acute toxicity via the oral route, with a reported LD50 of 10,000 mg/kg in male Sprague-Dawley rats. santos.com

While specific genotoxicity studies for this compound are not detailed in the available public literature, the broader assessment of related diethanolamides suggests a lack of genotoxic concern when used under specified conditions.

Interactive Data Table: Irritation Potential of this compound

| Test Type | Organism | Exposure | Results | Classification |

| In Vivo Skin Irritation | Rabbit | Topical application to intact and abraded skin | No skin irritating potential observed | Not a skin irritant |

| In Vivo Eye Irritation | Rabbit | Topical application to the eye | Adverse effects on conjunctivae (redness, chemosis) | Serious eye damage potential |

| In Vitro BCOP Test | Bovine Cornea | N/A | Mean IVIS score of 106.94 | Induces irreversible serious eye damage |

| In Vitro EpiOcular™ Test | Reconstructed human corneal epithelium | N/A | Positive for eye irritation | Eye irritant |

Evaluation of Safety in Specific Applications, such as Food Contact Materials

The European Food Safety Authority (EFSA) has evaluated the safety of this compound for use in food contact materials. The substance is authorized for use as an additive in plastic food contact materials.

The primary concern in this application is the migration of the substance and its potential impurities or degradation products into food. EFSA has established a specific migration limit (SML) for this compound of 5 mg per kilogram of food (mg/kg food). europa.eu

Furthermore, there is a specific restriction on the residual amount of diethanolamine, a potential impurity and decomposition product. The migration of diethanolamine from the plastic into food must not exceed 0.3 mg/kg food. europa.eu

Provided these migration limits are respected, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) concluded that there is no safety concern for the consumer. europa.eu

Interactive Data Table: Migration Limits for this compound in Food Contact Materials

| Substance | Specific Migration Limit (SML) | Source |

| This compound | 5 mg/kg food | EFSA europa.eu |

| Diethanolamine (impurity/decomposition product) | 0.3 mg/kg food | EFSA europa.eu |

Human Exposure Assessment and Risk Mitigation Strategies in Research Contexts

Assessing human exposure to this compound in research settings involves understanding potential routes of exposure and implementing appropriate safety measures to minimize risk.

Human Exposure Assessment:

In a laboratory setting, the primary routes of potential exposure are dermal contact and inhalation of aerosols or dust. Given its classification as a substance that can cause serious eye damage, ocular exposure is a significant concern. The potential for exposure will depend on the specific procedures being performed, the quantity of the substance being handled, and the containment measures in place.

Risk Mitigation Strategies:

To mitigate the risks associated with handling this compound in a research context, a comprehensive set of safety protocols should be implemented. These strategies are based on standard laboratory safety practices for handling chemicals with similar hazard profiles.

Engineering Controls: Handling the substance in a well-ventilated area is crucial to minimize the inhalation of any dust or aerosols. chemicalbook.com For procedures that may generate significant amounts of airborne particles, the use of a fume hood or other local exhaust ventilation is recommended. chemicalbook.com

Personal Protective Equipment (PPE): Appropriate PPE is essential to prevent skin and eye contact. This includes:

Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes and accidental eye contact. chemicalbook.com

Gloves: Chemical-resistant gloves should be worn to prevent skin contact. chemicalbook.com

Protective Clothing: A lab coat or other suitable protective clothing should be worn to protect the skin. chemicalbook.com

Hygiene Practices: Good industrial hygiene practices should be followed, such as washing hands thoroughly after handling the substance and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.

Spill and Waste Management: In the event of a spill, appropriate procedures should be in place for containment and cleanup. This includes using non-sparking tools and preventing the chemical from entering drains. chemicalbook.com Chemical waste should be collected in suitable, closed containers and disposed of in accordance with local regulations. chemicalbook.com

First Aid: Emergency procedures should be clearly defined. In case of eye contact, immediate and prolonged rinsing with water is necessary, followed by medical attention. chemicalbook.com For skin contact, the affected area should be washed with soap and water. chemicalbook.com If inhaled, the individual should be moved to fresh air. chemicalbook.com Ingestion requires immediate medical attention without inducing vomiting. chemicalbook.com

By implementing these risk mitigation strategies, researchers can safely handle this compound and minimize the potential for adverse health effects.

Comparative Studies and Future Directions in N,n Bis 2 Hydroxyethyl Decanamide Research

Comparative Analysis with Structurally Related Dialkanolamides and Amide Surfactants

N,N-Bis(2-hydroxyethyl)decanamide, a notable member of the fatty acid diethanolamide class, possesses a unique molecular structure that dictates its physicochemical properties and applications. This structure consists of a 10-carbon saturated alkyl chain (decanoyl group) linked to a diethanolamine (B148213) head group. The interplay between the hydrophobic alkyl tail and the hydrophilic diethanolamine moiety, with its two hydroxyl groups, imparts the amphiphilic character central to its function as a nonionic surfactant.

Differentiating Structure-Function Relationships Across Varying Alkyl Chain Lengths (e.g., C10 vs. C12, C14, C16, C18)

The length of the alkyl chain is a critical determinant of the functionality of N,N-bis(2-hydroxyethyl) dialkanolamides. As the chain length increases, the hydrophobic character of the molecule becomes more pronounced, which in turn influences its surfactant properties such as surface tension reduction, critical micelle concentration (CMC), and foaming ability.

Generally, an increase in the alkyl chain length from C10 (decanamide) to C18 (stearamide) leads to a decrease in the CMC, meaning that longer-chain amides form micelles at lower concentrations. This is because the greater hydrophobicity of the longer alkyl chains provides a stronger driving force for the molecules to aggregate in aqueous solutions, thereby minimizing their contact with water. This trend also typically corresponds to greater efficiency in reducing surface tension.

However, properties like foaming and viscosity are more complex. While longer chains might be expected to produce more stable foams due to stronger intermolecular interactions, solubility in water decreases significantly, which can hinder performance. This compound (C10), with its relatively shorter alkyl chain, strikes a balance between surface activity and water solubility, making it an effective foam booster and viscosity controller in many formulations. nih.gov

| Property | C10 (Decanamide) | C12 (Lauramide) | C14 (Myristamide) | C16 (Palmitamide) | C18 (Stearamide) |

| Hydrophobicity | Moderate | Increasing | High | Very High | Very High |

| Water Solubility | Higher | Decreasing | Lower | Very Low | Insoluble |

| Critical Micelle Concentration (CMC) | Higher | Decreasing | Lower | Very Low | Extremely Low |

| Surface Tension Reduction | Good | Better | Excellent | Excellent | Excellent |

| Foaming Ability | Good | Excellent | Good | Moderate | Poor |

| Viscosity Building | Good | Excellent | Good | Moderate | Poor |

Interactive Data Table:

Comparison of Biological Activities and Application Profiles with Mono-Amide and Unsaturated Analogs

When compared to its mono-alkanolamide and unsaturated counterparts, this compound exhibits distinct biological and application profiles.

Mono-alkanolamides vs. Di-alkanolamides: The presence of two hydroxyethyl (B10761427) groups in di-alkanolamides like this compound, as opposed to one in mono-alkanolamides (e.g., decanoyl monoethanolamide), significantly increases the molecule's hydrophilicity and its capacity for hydrogen bonding. This generally translates to higher water solubility, different emulsification properties, and potentially different interactions with biological systems. The two hydroxyl groups can also act as chelating sites for metal ions, a property less pronounced in mono-alkanolamides.

Saturated vs. Unsaturated Analogs: The presence of double bonds in the alkyl chain of unsaturated analogs (e.g., oleamide (B13806) diethanolamide) introduces kinks in the hydrocarbon tail. This structural difference affects how the molecules pack at interfaces and in micelles, influencing properties like viscosity and phase behavior. Unsaturated amides are often liquids at room temperature, whereas their saturated counterparts with similar chain lengths are solids. From a biological perspective, some unsaturated fatty acid amides, such as oleamide, are known to have specific signaling functions in mammals, a role not typically associated with saturated amides like this compound.

| Compound Type | Key Structural Difference | Impact on Properties | Example Application Profile |

| This compound (Di-alkanolamide) | Two hydroxyethyl groups | Higher hydrophilicity, increased hydrogen bonding, potential for metal chelation | Foam boosting, viscosity control in cosmetics and detergents |

| Decanoyl Monoethanolamide (Mono-alkanolamide) | One hydroxyethyl group | Lower hydrophilicity compared to di-alkanolamides | Emulsifiers, foam stabilizers |

| Oleamide Diethanolamide (Unsaturated Di-alkanolamide) | Double bond(s) in alkyl chain | Lower melting point, altered molecular packing, potential for specific biological activity | Emulsifiers, lubricants with different rheological properties |

Interactive Data Table:

Emerging Research Applications of this compound

Beyond its traditional use as a surfactant, ongoing research is exploring the potential of this compound in several advanced and niche applications.

Potential in Advanced Materials Science for Novel Supramolecular Architectures

The amphiphilic nature of this compound makes it a candidate for the construction of self-assembling supramolecular structures. The hydrogen-bonding capabilities of the diethanolamine headgroup, coupled with the hydrophobic interactions of the decanoyl tail, can drive the formation of various organized assemblies in solution, such as micelles, vesicles, and potentially hydrogels. Researchers are investigating how changes in environmental conditions like pH, temperature, and ionic strength can be used to control the formation and properties of these nanostructures for applications in drug delivery, templating for nanomaterial synthesis, and responsive materials.

Exploration in Lithium Extraction Technologies and Mineral Flotation Processes

The selective binding and surface-active properties of this compound are being explored in the field of extractive metallurgy. In lithium extraction from brines, there is interest in developing solvent extraction systems where specific ligands can selectively bind to and transport lithium ions across an organic phase. The diethanolamine headgroup of this compound offers potential coordination sites for lithium ions.